N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide
Description
N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide is a structurally complex molecule featuring a cyclopropylethyl backbone, a cyano group, and a benzimidazole-substituted acetamide moiety. The acetamide linker provides conformational flexibility, enabling adaptability in binding environments. This compound’s design suggests applications in medicinal chemistry, particularly in targeting diseases where benzimidazole derivatives are known to exhibit activity, such as antimicrobial or anticancer therapies .
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-18(12-19,13-8-9-13)21-17(24)11-22(2)10-16-20-14-6-4-5-7-15(14)23(16)3/h4-7,13H,8-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCHINALKAIMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(C)CC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of a cyclopropylethyl group, cyano substitution, and benzimidazole-acetamide architecture. Below is a comparative analysis with key analogues:
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